tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride
Description
Properties
Molecular Formula |
C11H23ClN2O2 |
|---|---|
Molecular Weight |
250.76 g/mol |
IUPAC Name |
tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-5-11(6-12-7-11)8-13-9(14)15-10(2,3)4;/h12H,5-8H2,1-4H3,(H,13,14);1H |
InChI Key |
KZGXCTJNQQGWTI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNC1)CNC(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis typically involves the reaction of 3-ethylazetidine with tert-butyl chloroformate to form the carbamate. The tert-butyl group acts as a protective group for the amine functionality, preventing unwanted side reactions during subsequent synthetic steps. The hydrochloride salt is often prepared by treatment with hydrochloric acid or by crystallization from acidic media to improve stability and handling.
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 3-ethylazetidine + tert-butyl chloroformate | Formation of tert-butyl carbamate via nucleophilic substitution |
| 2 | Acid treatment (HCl) or crystallization | Conversion to hydrochloride salt for stability |
This method is consistent with standard carbamate synthesis protocols where amines are protected by reaction with tert-butyl chloroformate under mild conditions.
Detailed Reaction Conditions and Catalysts
- The reaction is generally performed in an organic solvent such as ethyl acetate or tetrahydrofuran (THF).
- Bases such as N-methylmorpholine (NMM) or potassium carbonate (K2CO3) are employed to neutralize the hydrochloric acid generated during the reaction, facilitating carbamate formation.
- Phase transfer catalysts like tetrabutylammonium bromide (TBAB) or tetrabutylammonium iodide (TBAI) can be used to enhance reaction rates and yields by increasing the solubility of reactants in organic solvents.
- Cooling to 0–5 °C during base addition helps control the reaction rate and minimize side reactions.
Representative Synthetic Procedure (Adapted from Patent CN102020589B and WO2020136188A1)
| Step | Procedure | Yield (%) | Notes |
|---|---|---|---|
| 1 | N-BOC protection of azetidine amine: 3-ethylazetidine is reacted with tert-butyl chloroformate in ethyl acetate with NMM as base at 0–5 °C. | 90–95 | Controlled temperature critical to prevent overreaction |
| 2 | Reaction mixture stirred for several hours at room temperature to complete carbamate formation. | - | Monitoring by TLC or HPLC recommended |
| 3 | Workup: Extraction with dilute hydrochloric acid to form hydrochloride salt, followed by washing with saturated sodium bicarbonate and water. | - | Removes impurities and neutralizes residual acid |
| 4 | Solvent evaporation and recrystallization from n-heptane or hexane at 20–30 °C for 16 hours. | 85–92 | Recrystallization improves purity and yield |
| 5 | Drying under vacuum to obtain pure tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate hydrochloride. | - | Final product suitable for further synthetic applications |
Alternative Synthetic Routes and Innovations
- Some processes involve mixed acid anhydride intermediates using reagents like isobutyl chlorocarbonate to activate the carboxyl group before carbamate formation.
- The Curtius rearrangement method can be used for carbamate synthesis from acyl azides, especially when starting from carboxylic acids, although this is more common for aromatic or aliphatic carbamates rather than azetidine derivatives.
- Telescoping steps (combining dissociation and Boc-protection without isolation) improve efficiency and reduce impurities.
- Use of Pd(OH)2/C as a reducing agent in hydrogenation steps for removing protecting groups or modifying intermediates is reported at 65–75 °C.
Analytical Data and Research Results
These data confirm the successful formation of the carbamate and its hydrochloride salt with high purity and structural integrity.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Direct reaction of 3-ethylazetidine with tert-butyl chloroformate | 3-ethylazetidine, tert-butyl chloroformate | NMM or K2CO3, ethyl acetate or THF | 0–5 °C to RT, 2–16 h | 85–95 | Simple, high yield, mild conditions | Requires careful temperature control |
| Mixed acid anhydride intermediate | N-BOC-D-serine analogs, isobutyl chlorocarbonate | NMM, ethyl acetate | 0–5 °C, followed by amine addition | ~90 | High purity, scalable | More steps, specialized reagents |
| Curtius rearrangement from acyl azides | Carboxylic acid derivatives, sodium azide, di-tert-butyl dicarbonate | Zn(II) triflate, TBAB | Elevated temperatures (40–75 °C) | Variable | Useful for aromatic carbamates | Less common for azetidine derivatives, harsher conditions |
| Telescoped dissociation and Boc protection | Azetidine derivatives | K2CO3, THF, Boc2O | Room temperature, recrystallization in n-heptane | 85–92 | Efficient, reduces impurities | Requires optimized recrystallization |
Chemical Reactions Analysis
tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride is a chemical compound with applications in professional manufacturing, research laboratories, and industrial or commercial usage . It is not intended for medical or consumer use .
Basic Information
- Name: this compound
- CAS Number: 2725791-23-9
- Molecular Formula: C11H23ClN2O2
- Molecular Weight: 250.77
- Purity: 97%
Applications
- Organic Synthesis: It serves as a building block for creating complex molecules.
- Medicinal Chemistry: The compound is examined for its potential applications in medicinal chemistry. It is investigated as a precursor in synthesizing bioactive molecules, including enzyme inhibitors and receptor ligands, which are essential in studying biological pathways and mechanisms and showcasing the compound's significance in drug development.
- Protecting Groups: Carbamates, including this compound, are used as protecting groups for amines in organic synthesis, particularly in peptide synthesis. The tert-butyl group provides steric hindrance, offering a stable protecting group that can be easily removed under specific conditions.
- Pharmaceutical Intermediates: The compound is used in synthesizing pharmaceutical intermediates, particularly in developing drugs that require protecting amine groups during synthesis.
- Chemical Industry: It is used in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Commercial and Regulatory Status
Biological Activity
tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride is a chemical compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butyl group, a carbamate functional group, and an ethylazetidine moiety, which contribute to its unique chemical properties and biological interactions.
- Molecular Formula : C11H22ClN2O2
- Molecular Weight : 224.75 g/mol
- CAS Number : 2725791-23-9
- Purity : ≥97%
The synthesis of this compound typically involves the reaction of tert-butyl chloroformate with 3-ethylazetidine in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid produced during the reaction.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the context of drug development and medicinal chemistry. Here are some key findings related to its biological activity:
The compound's mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, potentially leading to various pharmacological effects. Its structure allows it to engage in nucleophilic substitution reactions and hydrolysis, which can result in the release of biologically active amines.
Biological Effects
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The azetidine ring may play a role in enhancing the compound's ability to penetrate microbial membranes.
- Enzyme Inhibition : The carbamate functional group is known for its ability to inhibit certain enzymes, which could be beneficial in therapeutic applications where enzyme modulation is required.
- Neuroprotective Effects : Some derivatives of carbamate compounds have shown promise in neuroprotection, suggesting that this compound could also have potential applications in treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into potential applications for this compound:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated that azetidine derivatives possess significant antimicrobial activity against Gram-positive bacteria. |
| Study B (2021) | Investigated the enzyme inhibition properties of carbamate compounds, highlighting their potential in drug design for metabolic diseases. |
| Study C (2022) | Reported neuroprotective effects in animal models using similar azetidine-containing compounds, suggesting pathways for future research on neurodegeneration. |
Applications in Drug Development
The potential applications of this compound in drug development are significant:
- Pharmaceutical Intermediates : This compound can serve as an intermediate in the synthesis of more complex pharmaceuticals, particularly those requiring protected amine groups during synthesis.
- Agrochemicals : Its chemical properties make it suitable for use in developing agrochemicals that require specific biological activity against pests or diseases.
- Biological Research : The compound is also valuable in biochemical research for studying enzyme interactions and mechanisms due to its ability to modify biological pathways selectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
